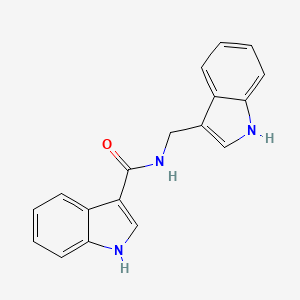

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

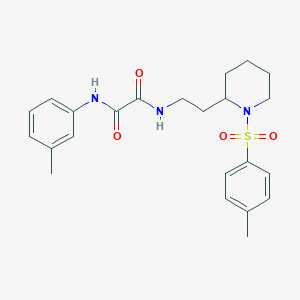

“N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” is a compound that contains two indole rings . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

The molecular structure of “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” can be inferred from its name. It contains two indole rings, which are connected by a methylene (-CH2-) group . The carboxamide group (-CONH2) is attached to the 3-position of one of the indole rings .Applications De Recherche Scientifique

Antiproliferative Activities

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some compounds in this category have demonstrated effective activities towards these tumor cell lines, indicating potential applications in cancer treatment .

Tubulin Polymerization Inhibition

These compounds are designed based on the inhibitory effect of certain analogues on tubulin polymerization. This property is crucial for the development of new therapeutic agents that can interfere with the mitotic process in cancer cells, thereby inhibiting tumor growth .

Biological Active Compounds

Indole derivatives, including N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide, are recognized for their role in cell biology and are increasingly being explored as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Plant Hormone Derivatives

Indole derivatives are also significant in plant biology as they are related to indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants. This highlights their importance in agricultural research and potential applications in enhancing plant growth and health .

Pharmacological Activity

The diverse pharmacological activity of indole derivatives is well-documented. They have been studied for their potential applications in treating a wide range of conditions due to their varied biological effects .

Synthesis of Bioactive Molecules

The synthesis of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide derivatives is an area of interest due to their prevalence in bioactive molecules and natural products. This research can lead to the discovery of new drugs and therapeutic agents .

Orientations Futures

The future directions for “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” could involve further exploration of its biological activities and potential applications in medicine. For instance, similar compounds have shown potent activities against HeLa, MCF-7, and HT-29 cancer cell lines . Therefore, “N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide” could be a potential agent for the development of new anticancer drugs.

Mécanisme D'action

Target of Action

The primary targets of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid.

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes in their function . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cellular processes such as cell division.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to have antioxidant, anti-inflammatory, and antiviral activities . .

Result of Action

Indole derivatives have been found to have various biological activities, including antioxidant, anti-inflammatory, and antiviral effects . These effects could potentially result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Propriétés

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(15-11-20-17-8-4-2-6-14(15)17)21-10-12-9-19-16-7-3-1-5-13(12)16/h1-9,11,19-20H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFJQHBQTYATMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)